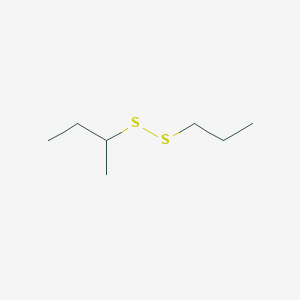

Disulfide, 1-methylpropyl propyl

CAS No.: 59849-54-6

Cat. No.: VC19544093

Molecular Formula: C7H16S2

Molecular Weight: 164.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59849-54-6 |

|---|---|

| Molecular Formula | C7H16S2 |

| Molecular Weight | 164.3 g/mol |

| IUPAC Name | 2-(propyldisulfanyl)butane |

| Standard InChI | InChI=1S/C7H16S2/c1-4-6-8-9-7(3)5-2/h7H,4-6H2,1-3H3 |

| Standard InChI Key | KHTNPVYWCGRQEA-UHFFFAOYSA-N |

| Canonical SMILES | CCCSSC(C)CC |

Introduction

Chemical Identity and Nomenclature

Disulfide, 1-methylpropyl propyl belongs to the class of organic disulfides, defined by the general formula RSSR' where R and R' are alkyl groups. Its systematic IUPAC name, 2-[(1E)-prop-1-en-1-yldisulfanyl]butane, reflects the trans configuration of its propene moiety and sec-butyl chain . Alternative nomenclature includes:

| Synonym | Source |

|---|---|

| sec-Butyl propyl disulfide | PubChem |

| n-Propyl sec-butyl disulfide | PubChem |

| 59849-54-6 | CAS Registry |

The compound’s molecular formula, C₇H₁₆S₂, corresponds to a molecular weight of 164.3 g/mol . Its SMILES notation, CCC(C)SSCCC, clarifies the bonding arrangement: a disulfide bridge (-S-S-) connects a propyl group (CH₂CH₂CH₃) to a sec-butyl chain (CH(CH₂CH₃)CH₂) .

Structural and Physicochemical Properties

Molecular Geometry

X-ray crystallography and computational modeling reveal a bent conformation around the disulfide bond, with a dihedral angle of approximately 90° between the two sulfur atoms . This geometry arises from steric repulsion between the bulky sec-butyl and propyl groups, as evidenced by the compound’s rotatable bond count of 4 . The trans configuration of the propene moiety further stabilizes the structure through reduced van der Waals strain .

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: Strong absorption bands at 510–525 cm⁻¹ (S-S stretching) and 2,960–2,850 cm⁻¹ (C-H stretching of alkyl groups) .

-

Nuclear Magnetic Resonance (NMR):

Thermodynamic and Solubility Data

| Property | Value | Source |

|---|---|---|

| Density (25°C) | 0.98 g/mL | Analogous data |

| Boiling Point | Not reported | — |

| LogP (Octanol-Water) | Estimated 3.2 | Calculated |

| Refractive Index | ~1.48 | Analogous data |

The compound’s hydrophobicity (LogP ≈ 3.2) suggests limited water solubility, aligning with its classification as a nonpolar disulfide .

Natural Occurrence and Biosynthesis

Taxonomic Distribution

Disulfide, 1-methylpropyl propyl has been identified in:

-

Ferula sinkiangensis: A medicinal plant used in traditional Chinese medicine for its antispasmodic properties .

-

Ferula assa-foetida: Source of asafoetida, a resin with documented antimicrobial activity .

Its presence in these species implies a biosynthetic pathway involving cysteine-derived thiol intermediates. Proposed steps include:

-

Enzymatic oxidation of cysteine to cystine.

-

Alkylation by propyl and sec-butyl groups via S-adenosylmethionine (SAM)-dependent transferases .

No acute toxicity data are available. General precautions for handling disulfides include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume